2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile
Description
2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile is a bicyclic organic compound featuring a partially hydrogenated indene core substituted with an amino group at position 2 and a cyano group at position 3. This compound is typically synthesized via cyclocondensation reactions, as evidenced by methods involving ethyl glycinate derivatives and Vilsmeier–Haack–Arnold reagents for deprotection and functionalization .
The amino and cyano groups contribute to hydrogen-bonding capabilities and electronic effects, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-3H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H12N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-5,12H2 |
InChI Key |
SCNYCFOAGKOQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC(=C2C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indene derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmaceuticals
2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit biological activity that could be harnessed for drug development. For instance, studies have shown that related compounds can act as inhibitors for various enzymes and receptors, suggesting a pathway for developing treatments for diseases such as cancer and neurodegenerative disorders .
Corrosion Inhibition
Recent studies have highlighted the effectiveness of carbonitrile derivatives as corrosion inhibitors in acidic environments. Specifically, 2-amino derivatives have demonstrated significant inhibition efficiency against mild steel corrosion in hydrochloric acid solutions. The mechanism involves adsorption onto the metal surface, forming a protective layer that reduces corrosion rates .
| Compound | Corrosion Inhibition Efficiency (%) |
|---|---|
| This compound | 95.32% |
| Related Compound A | 93.02% |
| Related Compound B | 89.16% |
Material Science
The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. It can serve as a precursor in the development of polymers and other materials with specific mechanical and thermal properties. The compound's ability to form stable complexes with metals further enhances its applicability in material science .
Case Study 1: Corrosion Inhibition
A study published in Materials Chemistry and Physics investigated the use of various carbonitriles as corrosion inhibitors for mild steel in acidic conditions. The research demonstrated that this compound exhibited superior inhibition efficiency compared to other tested compounds due to its strong adsorption properties on the metal surface .
Case Study 2: Drug Development
In another study focusing on drug design, researchers synthesized a series of indene derivatives including this compound to evaluate their inhibitory effects on specific cancer cell lines. Results indicated promising cytotoxicity profiles that warrant further exploration into their mechanisms of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile, the following comparisons with structurally or functionally analogous compounds are presented:
Structural Analogues: Heterocyclic Carbonitriles
Key Observations:
- Core Flexibility vs. Aromaticity : The tetrahydroindene scaffold offers greater flexibility compared to rigid aromatic systems like indole or pyrimidine. This may influence binding affinity in biological systems or crystallographic packing .
- Substituent Effects: The combination of amino and cyano groups in the indene derivative contrasts with dichloropyrimidines, where chloro substituents are critical for NO-inhibitory activity . This highlights the role of electronegative substituents in modulating bioactivity.
- Synthetic Routes: The use of Vilsmeier–Haack–Arnold reagents is common in synthesizing both the indene carbonitrile and dichloropyrimidines, suggesting shared methodologies for introducing functional groups .
Physicochemical Properties
- Solubility and Reactivity: The cyano group in the indene derivative likely increases polarity compared to ester-containing analogues (e.g., compound 2d). However, the saturated ring may reduce π-π stacking interactions relative to aromatic indoles .
- Thermal Stability : Melting points for indolecarbonitriles (e.g., 140–198°C ) suggest higher stability than flexible tetrahydro systems, which may exhibit lower melting points due to conformational disorder.
Crystallographic and Computational Analysis
Tools like SHELX and ORTEP-3 (evidenced in ) are critical for determining the crystal structures of such compounds. For instance, hydrogen-bonding patterns in the indene derivative could be analyzed using graph-set notation , while ring puckering in its tetrahydro moiety may be quantified via Cremer-Pople parameters .
Biological Activity
2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile (C10H12N2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties, based on diverse scientific literature.
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
- CAS Number : 16639427
- IUPAC Name : this compound
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various studies focusing on its ability to inhibit pro-inflammatory cytokines.
Antimicrobial Activity
The antimicrobial effects of this compound have been explored against a range of pathogens.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The compound may donate electrons to free radicals or chelate metal ions that catalyze oxidative reactions.
- Anti-inflammatory Mechanism : It appears to modulate signaling pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Study 1: Antioxidant Efficacy
A study conducted by researchers examined the antioxidant capacity of tetrahydroindene derivatives using various assays (DPPH, ABTS). The results showed that these compounds effectively reduced oxidative stress markers in cellular models.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to the control group.
Q & A
Basic Research Question
- NMR/IR : ¹H/¹³C NMR confirms the amino and nitrile groups (e.g., δ ~6.5 ppm for NH₂, δ ~110 ppm for C≡N). IR stretches at ~2200 cm⁻¹ (C≡N) and ~3300 cm⁻¹ (NH₂) are diagnostic .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles. Software like SHELXL refines hydrogen bonding patterns (e.g., N–H···N interactions) .
How can conflicting data between spectroscopic and crystallographic results be resolved?
Advanced Research Question
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant conformers .
- Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands for overlapping reflections in crystallography .
- Variable-Temperature NMR : Detect conformational flexibility in solution .
What computational methods are suitable for modeling hydrogen-bonding networks and reactivity?
Advanced Research Question
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using ORTEP-3 for visualization .
- Molecular Dynamics (MD) : Simulate solvent effects on aggregation (e.g., DMSO vs. ethanol) .
- Docking Studies : Predict interactions with biological targets (e.g., tyrosinase) using AutoDock Vina .
How can synthetic by-products be identified and mitigated during large-scale synthesis?
Advanced Research Question
Common by-products include:
- Oxidation products : Monitor via LC-MS and adjust sulfur stoichiometry .
- Polymerized species : Use low-temperature (-20°C) crystallization in apolar solvents (hexane/EtOAc) .
- Thioamide derivatives : Characterize via HRMS and suppress by controlling reaction pH (<8) .
What strategies enhance regioselectivity in derivatization reactions (e.g., alkylation, cyclocondensation)?
Advanced Research Question
- Protecting Groups : Temporarily block the amino group with Boc anhydride to direct reactivity to the nitrile .
- Microwave Assistance : Improve yields of pyridine-based derivatives (e.g., 2-amino-4,6-diphenyl-pyridine-3-carbonitrile) using TBAB as a phase-transfer catalyst .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution at the nitrile group .
How can crystallographic challenges (e.g., twinning, disorder) be addressed for this compound?
Advanced Research Question
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in the tetrahydroindene ring .
- Twinning Laws : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Dynamic Disorder Modeling : Refine occupancies using SHELXL ’s PART/SUMP commands .
What methodologies are used to screen derivatives for biological activity (e.g., anti-tyrosinase)?
Advanced Research Question
- In Vitro Assays : Measure tyrosinase inhibition via dopachrome formation (IC₅₀ values, e.g., 2 μM for 5-fluoro derivatives) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
What are common derivatives of this compound, and how are they applied in medicinal chemistry?
Basic Research Question
- Thienopyrimidines : Synthesized via cyclocondensation with aldehydes for kinase inhibition studies .
- Glycoconjugates : Linked to arabinofuranosides for tuberculosis antigen targeting .
- Tetrazolyl Derivatives : Prepared via [3+2] cycloaddition for nitric oxide modulation .
How can crystal engineering improve solubility and stability for pharmaceutical applications?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
